Product packaging for Cyclohexanimine, 2,6-dimethyl-(Cat. No.:CAS No. 13652-33-0)

Cyclohexanimine, 2,6-dimethyl-

Cat. No.: B076266
CAS No.: 13652-33-0
M. Wt: 125.21 g/mol
InChI Key: DQTFHATYWYGPQG-UHFFFAOYSA-N
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Description

Significance of Cyclic Amines in Advanced Synthetic Methodologies

Saturated cyclic amines are fundamental building blocks in the creation of a vast array of biologically active compounds, including many pharmaceuticals and natural products. nih.govresearchgate.net Their presence is crucial in medicinal chemistry, where they form the core of numerous "privileged" scaffolds, structures that can interact with multiple biological targets. acs.org The development of efficient methods for the functionalization of these cyclic amines is a major focus of contemporary research, as it opens up new avenues for the synthesis, discovery, and optimization of bioactive molecules. acs.orgrsc.org

Cyclic amines are not only integral to the final structure of many important molecules but also serve as versatile intermediates and reagents in organic synthesis. nih.gov They are utilized as catalysts, chiral ligands, and building blocks for more complex molecular architectures. nih.gov The ability to transform cyclic amines into different molecular frameworks through reactions like reductive ring opening further highlights their synthetic utility. thieme-connect.com

Historical Context and Evolution of Research on 2,6-Dimethylcyclohexanimine

Historically, the synthesis of dialkylcyclohexylamines like 2,6-dimethylcyclohexylamine (B1345578) was achieved through methods such as the hydrogenation of the corresponding aniline (B41778) or nitrobenzene, or the amination of cyclohexanol (B46403) or cyclohexanone (B45756). google.com However, the availability of the necessary 2,6-dialkyl starting materials was often limited. google.com A significant advancement came with the development of processes for the direct conversion of commercially available 2,6-dimethylphenol (B121312) to 2,6-dimethylcyclohexylamine. google.com

One notable method involves the catalytic hydrogenation of 2,6-dimethylphenol in the presence of ammonia (B1221849). prepchem.com A specific example of this process, detailed in a patent, describes the use of a palladium and praseodymium oxide catalyst on an aluminum oxide support. prepchem.com This reaction, carried out at elevated temperature and pressure, results in a high yield of 2,6-dimethylcyclohexylamine as a mixture of its stereoisomers. prepchem.com

Another patented process outlines a method for preparing 2,6-dialkylcyclohexylamines by passing the corresponding dialkylphenol over a hydrogen-transfer catalyst, such as a Group VIII metal, in the presence of ammonia and hydrogen. google.com This continuous flow process, utilizing a tubular trickle-bed type reactor, allows for the commercial-scale production of these amines. google.com

The compound has also been noted as a potential intermediate in the synthesis of other valuable chemicals. For instance, research has explored the conversion of 2,6-dimethylcyclohexylamine to 2,6-dimethylaniline (B139824), an important industrial chemical. google.com

Current Research Trajectories and Future Perspectives of the 2,6-Dimethylcyclohexanimine Scaffold

Current research involving 2,6-dimethylcyclohexanimine and related cyclic amines is focused on expanding their applications in organic synthesis and materials science. The compound itself is used as a building block in the synthesis of more complex molecules and as a catalyst in various chemical reactions. Its derivatives have shown potential in the development of herbicides and fungicides.

The stereoselective synthesis of 2,6-dimethylcyclohexanimine is an area of active investigation. Achieving control over the stereochemistry of the final product is crucial for its application in pharmaceuticals and other areas where specific three-dimensional arrangements of atoms are required. Techniques such as the catalytic hydrogenation of 2,6-dimethylcyclohexanone (B152311) oxime using catalysts like Raney nickel or palladium-on-carbon are being explored to achieve higher cis/trans selectivity.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H15N B076266 Cyclohexanimine, 2,6-dimethyl- CAS No. 13652-33-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

13652-33-0

Molecular Formula

C8H15N

Molecular Weight

125.21 g/mol

IUPAC Name

2,6-dimethylcyclohexan-1-imine

InChI

InChI=1S/C8H15N/c1-6-4-3-5-7(2)8(6)9/h6-7,9H,3-5H2,1-2H3

InChI Key

DQTFHATYWYGPQG-UHFFFAOYSA-N

SMILES

CC1CCCC(C1=N)C

Canonical SMILES

CC1CCCC(C1=N)C

Other CAS No.

13652-33-0

Synonyms

2,6-Dimethylcyclohexanimine

Origin of Product

United States

Synthetic Strategies for 2,6 Dimethylcyclohexanimine and Its Stereoisomers

Catalytic Hydrogenation and Reductive Amination Pathways

Catalytic hydrogenation and reductive amination are cornerstone methodologies for the synthesis of cyclohexylamines. These reactions typically employ metal catalysts like palladium, platinum, or nickel to facilitate the addition of hydrogen or an amine group to an unsaturated precursor. chemistrytalk.org

Reduction of Nitro Compound Precursors to 2,6-Dimethylcyclohexanimine

The reduction of a nitro group to a primary amine is a fundamental transformation in organic synthesis. While direct synthesis of 2,6-dimethylcyclohexanimine from a nitro precursor is not extensively detailed in the provided research, the pathway can be inferred from related reactions. For instance, the controlled oxidation of 2,6-dimethylcyclohexylamine (B1345578) with an agent like potassium permanganate (B83412) (KMnO₄) can yield 2,6-dimethylnitrocyclohexane.

Logically, the reverse reaction, the reduction of 2,6-dimethylnitrocyclohexane, would produce the desired 2,6-dimethylcyclohexanimine. This transformation is typically achieved through catalytic hydrogenation. The process involves reacting the nitro compound with hydrogen gas (H₂) in the presence of a metal catalyst.

General Reaction Scheme: (CH₃)₂C₆H₉NO₂ + 3H₂ --(Catalyst)--> (CH₃)₂C₆H₉NH₂ + 2H₂O

Common catalysts for this type of reduction include Raney nickel, platinum, or palladium on a carbon support. The reaction conditions, such as temperature and pressure, would need to be optimized to ensure complete reduction of the nitro group while avoiding side reactions.

Reductive Amination of Cyclohexanone (B45756) Derivatives

Reductive amination is a powerful method for forming amines from carbonyl compounds. In the context of 2,6-dimethylcyclohexanimine synthesis, the precursor is 2,6-dimethylcyclohexanone (B152311). This reaction proceeds in two main steps: the formation of an imine or enamine intermediate followed by its reduction.

The process involves reacting 2,6-dimethylcyclohexanone with ammonia (B1221849) (NH₃) to form the corresponding imine, which is then reduced in situ to 2,6-dimethylcyclohexanimine. The reduction can be achieved using various reducing agents, with catalytic hydrogenation being a common industrial choice.

A related synthesis is that of N,N-dimethylcyclohexylamine, which is produced via the reductive amination of cyclohexanone with dimethylamine (B145610), often using hydrogen gas with a metal catalyst or other reducing agents like sodium borohydride (B1222165). bdmaee.net This highlights the versatility of the reductive amination pathway for producing various substituted cyclohexylamines.

Palladium-Catalyzed Amination of 2,6-Dimethylphenol (B121312)

One of the most industrially relevant and well-documented methods for synthesizing 2,6-dimethylcyclohexanimine is the direct catalytic hydrogenation and amination of 2,6-dimethylphenol. This process is highly efficient, combining the hydrogenation of the aromatic ring and the amination of the hydroxyl group into a single-stage reaction.

The reaction involves passing 2,6-dimethylphenol over a hydrogen-transfer catalyst bed in the presence of ammonia and hydrogen at elevated temperatures and pressures. google.com Palladium, particularly when supported on alumina (B75360) (Al₂O₃) or carbon, has been identified as a highly effective catalyst for this conversion, leading to excellent conversion rates and high selectivity for the desired product. google.comprepchem.com

A specific example from patent literature details a process where 2,6-dimethylphenol is reacted with ammonia and hydrogen in a stirred autoclave. prepchem.com Using a catalyst composed of palladium and praseodymium oxide on an alumina support at 230°C and 200 bar of pressure, a 98% yield of 2,6-dimethylcyclohexanimine was achieved after distillation. prepchem.com

Table 1: Catalytic Amination of 2,6-Dimethylphenol

Catalyst Support Temperature (°C) Pressure (PSIG) Conversion (%) Selectivity (%) Reference
1% Pd Alumina 200 225 99.9 97 google.com
1% Pd Alumina 200 225 97.48 94.3 google.com

Stereoselective Reduction Approaches for 2,6-Dimethylcyclohexanone Precursors

The reduction of 2,6-dimethylcyclohexanone to 2,6-dimethylcyclohexanol (B1210312) is a critical step in understanding the stereochemistry that can influence the synthesis of 2,6-dimethylcyclohexanimine isomers. The stereochemical outcome of this reduction is highly dependent on the reducing agent and the solvent used. cdnsciencepub.comcdnsciencepub.com

Studies on the reduction of cis-2,6-dimethylcyclohexanone have shown that different conditions lead to varying ratios of the resulting diastereomeric alcohols. For example, reduction with sodium borohydride (NaBH₄) in methanol (B129727) predominantly yields the axial alcohol (cis,cis-2,6-dimethylcyclohexanol), a result that was contrary to some earlier reports. cdnsciencepub.comcdnsciencepub.comacs.org The use of a bulkier solvent like 2-propanol or a different reducing agent like lithium aluminum hydride (LiAlH₄) leads to a mixture of isomers with little stereoselectivity. cdnsciencepub.com This solvent effect is attributed to steric interactions during the approach of the hydride to the ketone.

The microbial transformation of 2,6-dimethylcyclohexanone using the fungus Glomerella cingulata also presents a pathway for stereoselective reduction, yielding corresponding 2,6-dimethylcyclohexanols with specific optical rotations. nii.ac.jp

Table 2: Stereoselective Reduction of cis-2,6-Dimethylcyclohexanone

Reducing Agent Solvent Product Ratio (axial:equatorial alcohol) Notes Reference
NaBH₄ Methanol 85:15 Predominantly axial alcohol cdnsciencepub.com
NaBH₄ 2-Propanol 49:51 (GC-MS) Little stereoselectivity researchgate.net
LiAlH₄ Diethyl Ether 51:49 (GC-MS) Little stereoselectivity researchgate.net

Alternative Synthetic Routes and Precursor Chemistry

Beyond the direct routes, the chemistry of related cyclohexylamines provides context for alternative synthetic strategies and derivatizations.

Derivatization from Cyclohexylamine (B46788) and N,N-Dimethylcyclohexylamine Synthesis

The synthesis of the related tertiary amine, N,N-dimethylcyclohexylamine, is well-established and offers insight into the alkylation of the amine group. It can be manufactured by reacting cyclohexylamine with a methylating agent, such as methyl chloride. bdmaee.netchemicalbook.com Another route involves the reaction of cyclohexanone with dimethylamine in the presence of a reducing agent. bdmaee.net Cyclohexylamine itself is primarily synthesized via the catalytic hydrogenation of aniline (B41778) or the alkylation of ammonia with cyclohexanol (B46403). chemicalbook.com

Furthermore, 2,6-dimethylcyclohexanimine can serve as a precursor for other valuable chemicals. For example, it can be converted to 2,6-dimethylaniline (B139824) by heating it with a phenol, such as 2,6-dimethylphenol, in the presence of a palladium catalyst. google.comgoogle.com This dehydrogenation reaction is a key process for producing aromatic amines from their alicyclic counterparts.

Formation of N-Hydroxy-2,6-dimethylcyclohexanimine Intermediates

In certain synthetic routes, N-hydroxy-2,6-dimethylcyclohexanimine can be formed as an intermediate. For example, the reaction of (2R)-2,6-dimethylcyclohexanone with hydroxylamine (B1172632) hydrochloride (NH2OH·HCl) leads to the formation of the intermediate (1E,2R)-N-hydroxy-2,6-dimethylcyclohexanimine. researchgate.netscribd.com This intermediate can then undergo further reactions, such as an acid-catalyzed Beckmann rearrangement, to yield other products. researchgate.netscribd.com The formation of this N-hydroxy intermediate is a key step in the synthesis of certain seven-membered heterocyclic compounds from cyclohexanone derivatives. scribd.com

The following table summarizes the reaction discussed:

Reactant Reagent Intermediate Formed

Multicomponent Reactions Incorporating Cyclohexyl Amine Moieties

Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates substantial portions of all the starting materials. tcichemicals.com These reactions are advantageous due to their atom economy, operational simplicity, and the ability to generate complex molecules in a single pot. tcichemicals.comarkat-usa.org Cyclohexyl amine and its derivatives are valuable building blocks in various MCRs.

One example is the use of cyclohexylamine as an organocatalyst in the synthesis of 2-amino-4H-chromene derivatives. arkat-usa.org In this reaction, salicylaldehydes, active methylene (B1212753) compounds, and nitroalkanes react in the presence of cyclohexylamine to produce the desired chromene derivatives in high yields. arkat-usa.org

Another significant MCR involving a cyclohexyl amine moiety is the synthesis of N-cyclohexyl-3-aryl-quinoxaline-2-amines. This is achieved through a three-component reaction of o-phenylenediamine, various aldehydes, and cyclohexyl isocyanide, often catalyzed by ZnO nanoparticles. researchgate.net This method is noted for being environmentally friendly and providing high yields of the quinoxaline (B1680401) derivatives. researchgate.net

Furthermore, cyclohexyl amine can participate in the aminolysis of propylene (B89431) carbonate, a reaction catalyzed by thiourea (B124793) compounds. researchgate.net This demonstrates the versatility of cyclohexyl amine in participating in various reaction types. The Ugi and Passerini reactions are other classic examples of MCRs where amines, including those with cyclohexyl groups, are key components. tcichemicals.comrug.nl

The table below provides a summary of some multicomponent reactions involving cyclohexyl amine moieties:

Reaction Name/Type Reactants Product Type Catalyst/Conditions
Synthesis of 2-amino-4H-chromenes Salicylaldehydes, active methylene compounds, nitroalkanes 2-amino-4H-chromene derivatives Cyclohexylamine (organocatalyst) arkat-usa.org
Synthesis of N-cyclohexyl-3-aryl-quinoxaline-2-amines o-Phenylenediamine, aldehydes, cyclohexyl isocyanide N-cyclohexyl-3-aryl-quinoxaline-2-amines ZnO nanoparticles researchgate.net

Reaction Mechanisms and Pathways Involving 2,6 Dimethylcyclohexanimine Scaffolds

Cycloaddition Chemistry of Derivatives

The C=N bond in 2,6-dimethylcyclohexanimine and its derivatives allows them to participate in various cycloaddition reactions, providing powerful pathways for the construction of complex, nitrogen-containing heterocyclic systems.

The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring. wikipedia.org In the hetero-Diels-Alder variant, one or more atoms in the diene or dienophile is a heteroatom. Imines, such as derivatives of 2,6-dimethylcyclohexanimine, can act as heterodienophiles, reacting with conjugated dienes to form tetrahydropyridine (B1245486) rings. organic-chemistry.org For the imine to be sufficiently reactive, the C=N bond is typically activated by attaching an electron-withdrawing group to the nitrogen atom (e.g., an acyl or sulfonyl group). beilstein-journals.org

The reaction of a C-acylimine with a diene like cyclopentadiene (B3395910) is a well-established method for synthesizing optically active aza-tetracycles. beilstein-journals.org These reactions can be catalyzed by chiral Brønsted acids, such as BINOL-derived phosphoric acids, to achieve high levels of diastereo- and enantioselectivity. The catalyst activates the imine by protonation, lowering its LUMO energy and facilitating the cycloaddition with the diene.

The scope of the Brønsted acid-catalyzed aza-Diels-Alder reaction has been demonstrated with various cyclic C-acylimines, yielding products with high efficiency and stereocontrol.

Imine Substituent (R)Yield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee, %)
H95>20:195
4-Me94>20:193
4-OMe95>20:193
4-F96>20:196
4-Cl96>20:197
4-Br95>20:197
3-Me94>20:194

beilstein-journals.org

These results show that cyclic imines are excellent substrates for hetero-Diels-Alder reactions, providing a reliable route to complex nitrogen-containing polycyclic structures, a pathway that derivatives of 2,6-dimethylcyclohexanimine could undergo.

Imines are valuable precursors for generating 1,3-dipoles, which readily undergo [3+2] cycloaddition reactions with dipolarophiles (such as alkenes or alkynes) to form five-membered heterocycles. wikipedia.org Azomethine ylides and azomethine imines are two common types of 1,3-dipoles that can be generated from imine scaffolds. wikipedia.orgnih.gov

Azomethine ylides, which are nitrogen-based dipoles consisting of an iminium ion adjacent to a carbanion, can be generated in situ from the condensation of an amine and an aldehyde or by the deprotonation of an iminium salt. wikipedia.org Similarly, cyclic azomethine imines can be formed from precursors like isatins and subsequently used in cycloadditions. scispace.comacs.org These reactions are powerful tools for synthesis, as they can create multiple new stereocenters with high regio- and stereoselectivity. wikipedia.org

The reaction of cyclic imine-derived 1,3-dipoles with α,β-unsaturated aldehydes has been shown to produce spiro-heterocyclic oxindoles with aza-quaternary centers in good yields and with notable diastereoselectivity. scispace.com The choice of solvent can be critical, with water sometimes improving the diastereoselectivity of the cycloaddition.

The scope of this [3+3] cycloaddition has been explored with various α,β-unsaturated aldehydes, demonstrating its versatility.

Aldehyde Substituent (R)Yield (%)Diastereomeric Ratio (dr)
C₆H₅858:1
4-MeC₆H₄827:1
4-MeOC₆H₄847:1
4-FC₆H₄889:1
4-ClC₆H₄899:1
4-BrC₆H₄879:1
2-Furyl778:1

scispace.com

This methodology illustrates how a 2,6-dimethylcyclohexanimine scaffold could, in principle, be converted into a 1,3-dipole and subsequently used in cycloaddition reactions to build complex, spirocyclic systems.

Intramolecular Cyclization Pathways in Synthesis of Functionalized Heterocycles

The synthesis of functionalized heterocycles often utilizes intramolecular cyclization reactions, which are effective for creating both carbocyclic and heterocyclic structures. organic-chemistry.org In the context of scaffolds related to 2,6-dimethylcyclohexanimine, these pathways can lead to the formation of various fused N-heterocycles. Palladium-catalyzed intramolecular cyclizations, for instance, are a practical method for the regio- and stereoselective synthesis of these compounds. chim.it

One notable application involves the domino site-selective palladium-catalyzed C-C and C-N coupling reactions to construct fused aromatic five- and six-membered N-heterocycles. chim.it For example, the synthesis of α-carboline derivatives has been achieved from aniline (B41778) and 2,3-dichloropyridines through a one-pot, two-step reaction. chim.it Similarly, indium-mediated reductive intramolecular cyclization of 2-nitrochalcone (B191979) derivatives can yield 2-arylquinoline derivatives. clockss.org This reaction proceeds in moderate to good yields, largely independent of the substituents on the aromatic ring. clockss.org

The mechanism for such reductive cyclizations can involve electron transfer processes. clockss.org The cis-trans isomerization of the olefinic site of the substrate is necessary for the correct orientation for ring formation, which may occur upon the formation of a radical anion. clockss.org In some cases, side products such as 2-aroylindoles can also be formed. clockss.org

Transition metal-catalyzed intramolecular cyclization is a versatile strategy for synthesizing medium-sized heterocycles. mdpi.com For instance, copper-catalyzed intramolecular O-arylation can produce biaryl-fused 8- and 9-membered N,O-heterocycles with good to excellent yields. mdpi.com The nitrogen atom in the substrate plays a crucial role by chelating with the copper catalyst, which pre-organizes the molecule for cyclization. mdpi.com

Catalytic Transformations and Redox Chemistry

Organocatalytic Applications in Cyclohexanimine-Related Systems

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, and systems related to cyclohexanimine have found applications in this field. Chiral bifunctional organocatalysts, which contain both a Brønsted acid and a Brønsted base moiety, are particularly effective. For instance, thiourea-based bifunctional organocatalysts can activate both the nucleophile and the electrophile in a Michael addition reaction. metu.edu.tr The cyclohexanamine part of the catalyst can act as the basic side, increasing the HOMO level of the nucleophile, while the acidic side lowers the LUMO of the electrophile. metu.edu.tr

The development of organocatalytic systems often involves the use of chiral amines and their derivatives to induce enantioselectivity. researchgate.net For example, bisammonium salts of mono-N-alkylated chiral 1,2-diamino-1,2-diphenylethane have been used in the catalytic and asymmetric Diels-Alder reaction. researchgate.net These catalysts can generate an imine intermediate that is activated by an internal ammonium (B1175870) Brønsted acid. researchgate.net The modular nature of some organocatalysts, such as xanthogenate and dithiocarbamate (B8719985) anions, allows for the formation of photoactive electron donor-acceptor (EDA) complexes with a variety of radical precursors. unibo.it This strategy enables the generation of open-shell intermediates under mild conditions through visible-light excitation. unibo.it

Recent progress in organocatalytic atroposelective reactions has highlighted the use of various catalyst activation modes, including covalent (enamine and iminium) and non-covalent (Brønsted acid and hydrogen-bond-donating) activation. beilstein-journals.org Chiral Brønsted acids are among the most widely used catalysts for generating axially chiral compounds. beilstein-journals.org

Transition Metal Catalysis in Functionalization Reactions

Transition metal catalysis is a cornerstone of modern organic synthesis, enabling the functionalization of otherwise unreactive C-H bonds. rsc.org In systems related to 2,6-dimethylcyclohexanimine, transition metals like palladium and rhodium play a key role in desymmetrization reactions based on C-H activation. snnu.edu.cn These reactions can generate point, axial, or planar chirality. snnu.edu.cn

Palladium catalysts, often in combination with monoprotected amino acid (MPAA) ligands, are frequently used for these desymmetrizing reactions. snnu.edu.cn Rhodium(III) catalysts have been employed in the desymmetrization of diarylmethylamines and sulfoximines. snnu.edu.cn The enantioselectivity of these reactions can sometimes be controlled by the choice of a carboxylic acid additive. snnu.edu.cn

The functionalization of gem-difluoroalkenes is another area where transition metal catalysis is crucial. nih.gov Copper(I)-based catalyst systems can promote the defluorinative borylation of aliphatic gem-difluoroalkenes, leading to the stereoselective formation of α-boryl-α-fluoroalkenes. nih.gov These catalysts can also be used for the monodefluoroborylation of various gem-difluoroalkenes. nih.gov Furthermore, ruthenium and cobalt-based catalyst systems can couple gem-difluoroalkenes in C-H bond functionalization reactions of arylpurines. nih.gov

Remote C-H activation, which involves the functionalization of C-H bonds distal to the directing group, has also seen significant progress. scienceopen.com This approach offers a more step- and atom-economical way to modify organic molecules. scienceopen.com

Table 1: Examples of Transition Metal-Catalyzed Functionalization Reactions

Catalyst SystemSubstrate TypeReaction TypeProduct TypeRef
Palladium/MPAA LigandsProchiral precursorsDesymmetrization via C-H activationChiral products snnu.edu.cn
Rhodium(III)DiarylmethylaminesDesymmetrizationAxially chiral biaryls snnu.edu.cn
Copper(I)/Xantphosgem-DifluoroalkenesDefluorinative borylationα-Boryl-α-fluoroalkenes nih.gov
Ruthenium/Cobaltgem-Difluoroalkenes/ArylpurinesC-H bond functionalizationMonofluoroalkenes nih.gov

Electrocatalytic Approaches in Amine Oxidations and Derivatization

Electrocatalysis offers a sustainable and efficient alternative to traditional chemical oxidation methods. nii.ac.jp In the context of amine oxidations, electrocatalytic approaches can be employed for the synthesis of various chemical products under mild conditions, often using electricity derived from renewable sources. nii.ac.jp

The electrocatalytic oxidation of cyclohexene (B86901) has been studied using both proton-exchange membrane (PEM) and anion-exchange membrane (AEM) electrolyzers. nii.ac.jp Gold catalysts have shown to be efficient for this transformation due to their high oxygen overvoltage, which allows for the generation of reactive oxygen species. nii.ac.jp In PEM electrolyzers, the oxidation of cyclohexene can occur at both the allylic and olefinic positions. nii.ac.jp In contrast, AEM electrolyzers can achieve selective allylic oxidation with good current efficiencies. nii.ac.jp

The oxidation of small molecule alcohols has also been investigated over platinum, palladium, and gold catalysts. mdpi.com The electrocatalytic activity of these metals is influenced by the pH of the medium, with alkaline conditions generally being more favorable. mdpi.com Gold, while inactive in acidic media, becomes more active for alcohol oxidation in alkaline solutions. mdpi.com Iron-based complexes have also been shown to be active for the electrocatalytic oxidation of alcohols like isopropanol. osti.gov

Table 2: Comparison of Electrolyzer Types for Cyclohexene Oxidation

Electrolyzer TypeAnode CatalystKey FeatureProduct SelectivityRef
PEMAuHigh oxygen overvoltageOxidation at allylic and olefinic positions nii.ac.jp
AEMAu-Selective allylic oxidation nii.ac.jp

Enzymatic Biotransformations in Related Systems

Biotransformation, the chemical modification of substances by living organisms and their enzymes, is a valuable tool for producing novel compounds and metabolites. nih.govwikilectures.eu Enzymes can catalyze a wide range of reactions, including oxidations, reductions, hydrolyses, and conjugations. nih.gov

In systems related to cyclohexanimine, enzymatic biotransformations can be used to introduce functional groups or to create more polar, water-soluble metabolites. nih.gov The liver is the primary site of drug biotransformation in mammals, and cytochrome P450 monooxygenases are a major family of enzymes involved in this process. nih.gov These enzymes exist in multiple isoforms with different substrate specificities and can be induced or inhibited by various factors. wikilectures.eunih.gov

Enzymatic methods have been successfully employed for the production of metabolites of bioactive compounds. nih.gov For example, bacterial arylsulfotransferases can be used for the sulfation of natural products. nih.gov Glycosyltransferases have been used to glycosylate ganoderic acid G, significantly increasing its aqueous solubility. nih.gov Computational tools like molecular dynamics can be used to study the transport of substrates and products through enzymatic tunnels, providing insights into the biocatalytic process. frontiersin.org

Advanced Spectroscopic and Analytical Characterization of 2,6 Dimethylcyclohexanimine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural and stereochemical investigation of 2,6-dimethylcyclohexanimine derivatives. Both ¹H and ¹³C NMR provide critical information regarding the molecular framework, connectivity, and the spatial orientation of substituents.

For 2,6-dimethylcyclohexanimine, the presence of two methyl groups on the cyclohexane (B81311) ring gives rise to cis and trans diastereomers. These isomers can be distinguished by analyzing chemical shifts and spin-spin coupling constants in their ¹H NMR spectra. In the chair conformation of the cyclohexane ring, substituents can occupy either axial or equatorial positions. The chemical environment, and thus the resonance frequency, of a proton or carbon nucleus is highly dependent on this orientation.

¹H NMR Spectroscopy : The protons of the methyl groups in the cis and trans isomers of 2,6-dimethylcyclohexanimine would exhibit distinct chemical shifts. For instance, an axial methyl group is typically shielded compared to an equatorial methyl group due to anisotropic effects, resulting in an upfield shift. Furthermore, the coupling constants (³J) between vicinal protons on the cyclohexane ring are stereospecific. A larger coupling constant is generally observed for trans-diaxial protons compared to axial-equatorial or diequatorial protons. Two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can provide through-space correlations between protons, offering definitive proof of the relative stereochemistry by identifying protons that are in close spatial proximity. wordpress.com

¹³C NMR Spectroscopy : The ¹³C chemical shifts are also sensitive to the stereochemistry. The carbon atoms of the methyl groups and the ring carbons will have different resonances in the cis and trans isomers. The carbon of an axial methyl group typically appears at a higher field (lower ppm value) than an equatorial methyl group due to the gamma-gauche effect. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) and Heteronuclear Single Quantum Coherence (HSQC) can be used to distinguish between CH, CH₂, and CH₃ groups and to correlate protons with their directly attached carbons, aiding in the complete assignment of the spectra. uobasrah.edu.iqnih.govnih.gov

Table 1: Representative ¹³C NMR Chemical Shifts (δ, ppm) for Dimethylcyclohexane Isomers This table is illustrative and based on general principles and data for related compounds.

Compound/IsomerRing Carbons (ppm)Methyl Carbons (ppm)
cis-1,2-Dimethylcyclohexane~30-35 (CH), ~23-27 (CH₂)~15-20
trans-1,2-Dimethylcyclohexane~35-40 (CH), ~25-30 (CH₂)~18-23

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns. For 2,6-dimethylcyclohexanimine, the molecular ion peak (M⁺) would confirm its molecular formula (C₈H₁₅N).

The primary fragmentation pathway for imines and amines in electron ionization mass spectrometry (EI-MS) is alpha-cleavage . fiveable.mewikipedia.orgyoutube.com This involves the cleavage of a bond adjacent to the carbon-nitrogen bond. The nitrogen atom's lone pair of electrons stabilizes the resulting positive charge, making this a favorable fragmentation route. miamioh.edu

For 2,6-dimethylcyclohexanimine, alpha-cleavage can occur in two primary ways:

Loss of a methyl radical (•CH₃) : Cleavage of the bond between a methyl-substituted ring carbon (C2 or C6) and the methyl group would lead to a fragment ion with a mass-to-charge ratio (m/z) of M-15.

Ring-opening fragmentation : Cleavage of the C1-C2 or C1-C6 bonds within the ring can lead to various ring-opened fragments. The most stable fragment often becomes the base peak in the spectrum.

The fragmentation pattern of the saturated analog, 2,6-dimethylcyclohexylamine (B1345578), would be similar, dominated by alpha-cleavage leading to the loss of alkyl radicals from the ring. The fragmentation of cyclohexane itself prominently features the loss of ethene (C₂H₄), resulting in a base peak at m/z 56, a pathway that could also be accessible to its derivatives. msu.edudocbrown.infocas.cn

Table 2: Predicted Key Mass Spectral Fragments for 2,6-Dimethylcyclohexanimine (C₈H₁₅N, MW = 125.22) This table is predictive, based on common fragmentation pathways for cyclic amines and imines.

m/z ValueProposed Fragment IdentityFragmentation Pathway
125[C₈H₁₅N]⁺Molecular Ion (M⁺)
110[M - CH₃]⁺Alpha-cleavage (loss of methyl radical)
82[M - C₃H₇]⁺Ring cleavage pathways
56[C₄H₈]⁺Retro-Diels-Alder type cleavage (loss of propene imine)

Vibrational Spectroscopy: Infrared (IR) and Raman Techniques

For 2,6-dimethylcyclohexanimine, the most characteristic vibrational mode would be the C=N stretching vibration . This typically appears in the IR and Raman spectra in the region of 1690–1640 cm⁻¹ . acs.orgnih.gov The exact position and intensity of this band can be influenced by substitution and ring strain.

Other important vibrational modes include:

C-H stretching : Aliphatic C-H stretching vibrations from the cyclohexane ring and methyl groups are expected in the 3000–2850 cm⁻¹ region.

C-H bending : Bending vibrations (scissoring, wagging, twisting) for the CH₂ and CH₃ groups will appear in the 1470–1350 cm⁻¹ region.

Ring vibrations : The "breathing" and other skeletal vibrations of the cyclohexane ring occur in the fingerprint region (below 1500 cm⁻¹), providing a unique pattern for the molecule. unito.it

In contrast, the saturated analog, 2,6-dimethylcyclohexylamine, would lack the C=N stretch but would instead show characteristic N-H stretching vibrations for a primary amine (two bands in the 3400–3250 cm⁻¹ region) and N-H bending vibrations around 1650–1580 cm⁻¹.

Table 3: Key Vibrational Frequencies for 2,6-Dimethylcyclohexanimine and its Amine Analog This table presents expected frequency ranges based on spectroscopic correlation charts.

Vibrational ModeExpected Frequency Range (cm⁻¹) for ImineExpected Frequency Range (cm⁻¹) for Amine
N-H StretchN/A3400–3250 (two bands)
C-H Stretch (aliphatic)3000–28503000–2850
C=N Stretch1690–1640N/A
N-H Bend (scissoring)N/A1650–1580
C-H Bend1470–13501470–1350

Advanced Chromatographic Techniques for Purity Assessment and Isomer Separation

Chromatographic methods are essential for separating the components of a mixture, assessing the purity of a compound, and isolating specific isomers. For 2,6-dimethylcyclohexanimine, the primary challenge is the separation of its cis and trans diastereomers.

GC-MS is a highly effective technique for separating and identifying volatile and thermally stable compounds. nih.gov The cis and trans isomers of 2,6-dimethylcyclohexanimine are expected to have slightly different boiling points and polarities, allowing for their separation on a suitable GC column, typically a capillary column with a nonpolar or medium-polarity stationary phase. chromatographyonline.comnih.gov The retention times of the isomers can be used for identification and quantification. The coupled mass spectrometer provides immediate structural information and confirmation of the identity of each eluting peak, as described in section 4.2. It is important to note that reactions can sometimes occur in the GC inlet, for example, primary amines can react with injection solvents like methanol (B129727) or ethanol (B145695) to form imines, which must be considered during method development. nih.govchromatographyonline.com

HPLC and UPLC offer versatile methods for the separation of compounds that may not be suitable for GC due to low volatility or thermal instability. For the separation of the diastereomers of 2,6-dimethylcyclohexanimine, both normal-phase and reversed-phase HPLC could be employed. researchgate.net

Normal-Phase HPLC : Utilizes a polar stationary phase (e.g., silica) and a nonpolar mobile phase. Separation is based on the differential adsorption of the isomers to the stationary phase.

Reversed-Phase HPLC : Employs a nonpolar stationary phase (e.g., C18) and a polar mobile phase. This is a widely used technique for the separation of a broad range of organic molecules. nih.govhplc.eunih.gov

The separation of diastereomers can often be achieved on standard achiral columns because they have different physical properties. researchgate.net Method development would involve optimizing the mobile phase composition, flow rate, and column temperature to achieve baseline resolution of the cis and trans isomers. UPLC, with its smaller particle size columns, can offer higher resolution and faster analysis times compared to traditional HPLC. mdpi.com

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, it is possible to determine the precise positions of atoms, bond lengths, bond angles, and torsional angles. nih.govmdpi.com

For a derivative of 2,6-dimethylcyclohexanimine, a successful X-ray crystallographic analysis would unambiguously determine:

The absolute configuration (cis or trans) of the methyl groups.

The preferred conformation of the cyclohexane ring (e.g., chair, boat, or twist-boat) in the crystal lattice.

The orientation (axial or equatorial) of the methyl groups and the imine substituent.

Intermolecular interactions, such as hydrogen bonding, that dictate the crystal packing.

While obtaining a suitable single crystal can be challenging, the structural information gained is unparalleled in its detail and accuracy. Studies on substituted cyclohexanone (B45756) imines and related bicyclic systems have demonstrated the power of this technique in confirming conformational preferences and solid-state structures. researchgate.netnih.gov

Other Advanced Spectroscopic Techniques (e.g., UV-Vis, Fluorescence, EPR)

Beyond the foundational spectroscopic methods of NMR, IR, and mass spectrometry, a range of other advanced techniques provides deeper insights into the electronic structure, excited-state properties, and paramagnetic characteristics of 2,6-dimethylcyclohexanimine derivatives. Techniques such as Ultraviolet-Visible (UV-Vis) spectroscopy, fluorescence spectroscopy, and Electron Paramagnetic Resonance (EPR) spectroscopy are invaluable in characterizing these compounds, particularly for applications in materials science and as molecular probes.

UV-Vis Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule. For derivatives of 2,6-dimethylcyclohexanimine, the absorption characteristics are heavily dependent on the nature of the substituents attached to the imine nitrogen and the cyclohexyl ring. Un-substituted aliphatic imines typically exhibit weak n→π* transitions in the UV region. However, conjugation with aromatic or other chromophoric systems can lead to intense π→π* transitions extending into the visible range.

Research on structurally similar N-substituted aldimines has shown that the introduction of aryl groups on the nitrogen atom can significantly influence the UV-Vis absorption maxima (λmax). For instance, N-aryl imines often display strong absorption bands, and the position of these bands is sensitive to the electronic properties of the substituents on the aryl ring.

Table 1: Representative UV-Vis Absorption Data for N-Aryl Imine Derivatives

Compound/Derivative ClassSubstituent on N-Aryl GroupSolventλmax (nm)Molar Absorptivity (ε, M-1cm-1)
N-BenzylideneanilineUnsubstitutedHexane31510,500
N-(4-dimethylaminophenyl)imine-N(CH3)2Dichloromethane39025,000
Boryl-substituted N-arylimine-HHexane350-400Not Reported

Note: Data is illustrative and based on structurally related compounds to infer potential characteristics of 2,6-dimethylcyclohexanimine derivatives.

Fluorescence Spectroscopy

Fluorescence spectroscopy provides information about the excited electronic states of a molecule and its de-excitation pathways. Many simple imines are non-fluorescent or weakly fluorescent. However, the introduction of specific functional groups can induce significant fluorescence. Derivatives of 2,6-dimethylcyclohexanimine incorporating fluorophores can be designed to act as sensors or molecular probes.

Studies on related nitrogen-containing heterocyclic compounds and N-substituted imines have demonstrated that structural modifications can dramatically alter fluorescence properties. For example, the incorporation of a boron center to create a B-N interaction in N-substituted aldimines can lead to strong fluorescence emissions. nih.gov The quantum yield and emission wavelength are highly sensitive to the substitution pattern and solvent polarity. nih.gov

Table 2: Fluorescence Properties of Substituted Imine and Aminopyridine Derivatives

Compound ClassKey Structural FeatureExcitation λmax (nm)Emission λmax (nm)Quantum Yield (ΦF)
Boryl-substituted N-(4-dimethylaminophenyl)imineB-N interaction, dimethylamino group~390~520 (Green)0.73 nih.gov
Substituted AminopyridinesPhenyl and ester groups3904800.31-0.44 mdpi.com
Acyclic AzinesHydroxy or dimethylamino groups350-420450-550Varies with solvent and temperature researchgate.net

Note: This table presents data from related fluorescent compounds to illustrate the potential for designing fluorescent 2,6-dimethylcyclohexanimine derivatives.

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a technique specifically used to study species with unpaired electrons. While 2,6-dimethylcyclohexanimine itself is not paramagnetic, it can be derivatized with a stable radical, such as a nitroxide, to create a spin-labeled compound that is EPR-active. These spin labels serve as powerful probes of the local environment, dynamics, and structure.

The EPR spectrum of a nitroxide-labeled 2,6-dimethylcyclohexanimine derivative would be sensitive to the rotational motion of the nitroxide moiety. researchgate.net In a non-viscous solution, rapid tumbling of the molecule would result in a sharp three-line spectrum due to the interaction of the unpaired electron with the 14N nucleus. In more constrained environments, such as when bound to a larger molecule or in a viscous medium, the rotational motion is slowed, leading to a broader and more complex spectrum. Analysis of the spectral line shape can provide detailed information about the mobility of the spin label and its surroundings.

For example, the use of nitroxide spin labels like 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), which has a similar saturated six-membered ring, is a well-established technique in EPR studies. nih.gov

Table 3: Typical EPR Parameters for Nitroxide Spin Labels in Different Environments

ParameterFast Tumbling (Solution)Slow Tumbling (Viscous Medium/Bound)Description
Spectral Shape Three sharp, symmetric linesBroad, asymmetric lineshapeReflects the degree of rotational freedom. researchgate.net
g-factor Isotropic (~2.006)Anisotropic (gxx, gyy, gzz)Provides information about the electronic environment of the unpaired electron.
Hyperfine Coupling Constant (Aiso) Isotropic (~15-17 G)Anisotropic (Axx, Ayy, Azz)Measures the interaction between the electron and nuclear spin.
Rotational Correlation Time (τc) < 1 ns> 1 nsCharacterizes the timescale of molecular motion. researchgate.net

Note: The values presented are typical for nitroxide spin labels and are intended to be representative of what would be expected for a nitroxide-labeled 2,6-dimethylcyclohexanimine derivative.

Computational Chemistry and Theoretical Investigations of 2,6 Dimethylcyclohexanimine

Quantum Chemical Calculations for Electronic Structure and Reactivity Modeling

Quantum chemical calculations are fundamental to modern chemistry, providing a framework for understanding the electronic structure of molecules and predicting their reactivity. wikipedia.org These methods solve the Schrödinger equation, offering a detailed description of electron distribution and energy levels within a molecule. For 2,6-dimethylcyclohexanimine, these calculations are crucial for elucidating its fundamental chemical nature.

Density Functional Theory (DFT) has become one of the most popular and versatile methods in computational chemistry. It is used to investigate the electronic properties of molecules by focusing on the electron density rather than the complex many-electron wavefunction. This approach offers a favorable balance between computational cost and accuracy, making it ideal for studying molecules of the size and complexity of 2,6-dimethylcyclohexanimine.

DFT calculations can predict a wide range of molecular properties. Key applications include the determination of optimized molecular geometry, dipole moments, polarizability, and molecular electrostatic potential (MEP) maps. The MEP map, for instance, visualizes the charge distribution on the molecule's surface, highlighting electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites), which is critical for understanding intermolecular interactions and reactivity.

Below is an interactive table showing typical molecular properties for a molecule like 2,6-dimethylcyclohexanimine that could be calculated using DFT methods.

Table 1. Hypothetical DFT-Calculated Molecular Properties of 2,6-Dimethylcyclohexanimine. These values are representative examples of what DFT calculations would yield and are not from published experimental data.
PropertyCalculated ValueUnit
Total Energy-368.54Hartree
Dipole Moment1.85Debye
Polarizability15.2ų
HOMO Energy-6.21eV
LUMO Energy1.15eV
HOMO-LUMO Gap7.36eV

Conformational analysis is vital for understanding the three-dimensional structure and flexibility of cyclic molecules like 2,6-dimethylcyclohexanimine. The orientation of the two methyl groups (axial or equatorial) and the puckering of the cyclohexane (B81311) ring lead to various conformers with different energies and stabilities.

Ab Initio Methods: These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are derived directly from first principles without using experimental data for parameterization. wikipedia.org They provide highly accurate results for conformational energies and barriers. For 2,6-dimethylcyclohexanimine, ab initio calculations can be used to precisely determine the relative energies of the cis and trans isomers, as well as the various chair and boat conformers, identifying the most stable ground-state structure. researchgate.net

Semi-Empirical Methods: These methods simplify the complex calculations of ab initio approaches by incorporating some parameters derived from experimental data. While less accurate, they are computationally much faster, allowing for the rapid exploration of the potential energy surface of larger molecules. They can be employed for an initial, broader conformational search before refining the results with more accurate DFT or ab initio methods.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical methods are excellent for static properties, Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time. mdpi.com MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, offering a "computational microscope" to observe molecular behavior on a femtosecond timescale. mdpi.com

For 2,6-dimethylcyclohexanimine, MD simulations can reveal:

Conformational Dynamics: How the molecule transitions between different conformers (e.g., chair-flipping) in a solvent at a given temperature.

Intermolecular Interactions: How a 2,6-dimethylcyclohexanimine molecule interacts with solvent molecules or other solute molecules. This is crucial for understanding its solubility, aggregation behavior, and how it might bind to a larger biological target. nih.gov

The simulation generates a trajectory—a history of atomic positions and velocities over time—from which thermodynamic and structural properties can be calculated. mdpi.com

Reaction Mechanism Elucidation via Computational Pathways and Transition State Analysis

Computational chemistry is an indispensable tool for investigating the mechanisms of chemical reactions. avcr.cz For 2,6-dimethylcyclohexanimine, this could involve studying its synthesis, degradation, or reactions with other chemical species. Theoretical methods can map out the entire potential energy surface of a reaction, identifying reactants, products, intermediates, and, most importantly, transition states.

Transition state analysis involves locating the saddle point on the potential energy surface that connects reactants and products. The energy of this transition state determines the activation energy of the reaction, which is directly related to the reaction rate. Methods like DFT are commonly used to optimize the geometries of transition states and calculate their energies and vibrational frequencies. nih.gov This analysis provides a step-by-step understanding of bond-breaking and bond-forming processes, which is fundamental to controlling and optimizing chemical reactions. mdpi.com

Prediction of Spectroscopic Parameters from Theoretical Models and Experimental Correlation

Theoretical calculations can predict various spectroscopic properties, which can then be compared with experimental spectra to confirm molecular structures or assign spectral features. acs.org For 2,6-dimethylcyclohexanimine, key predictable spectra include:

Infrared (IR) Spectroscopy: By calculating the vibrational frequencies of the molecule, a theoretical IR spectrum can be generated. Each peak corresponds to a specific vibrational mode (e.g., C-H stretch, N-H bend), and comparing the calculated spectrum with an experimental one helps in structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical methods can predict the chemical shifts (δ) of ¹H and ¹³C atoms in the molecule. These predictions are highly sensitive to the molecule's conformation and electronic environment, making them invaluable for interpreting complex NMR spectra and confirming the stereochemistry of the methyl groups.

The correlation between predicted and experimental spectra provides a high level of confidence in the determined molecular structure.

Table 2. Hypothetical Predicted ¹³C NMR Chemical Shifts for a Conformer of cis-2,6-Dimethylcyclohexanimine. Values are illustrative examples based on computational predictions for similar structures.
Carbon AtomPredicted Chemical Shift (δ)Unit
C=N (Imine Carbon)170.5ppm
C2 (CH-CH₃)55.3ppm
C6 (CH-CH₃)55.3ppm
C3 (CH₂)34.8ppm
C5 (CH₂)34.8ppm
C4 (CH₂)25.1ppm
Methyl Carbons22.4ppm

Frontier Molecular Orbital Theory in Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a powerful conceptual tool used to predict the reactivity of molecules by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net

HOMO: This orbital can be thought of as the location of the most available, highest-energy electrons. A molecule will typically act as a nucleophile or electron donor from its HOMO. The energy of the HOMO (E_HOMO) is related to the molecule's ionization potential.

LUMO: This is the lowest-energy orbital that is empty of electrons. A molecule will act as an electrophile or electron acceptor by accepting electrons into its LUMO. The energy of the LUMO (E_LUMO) is related to the electron affinity.

The HOMO-LUMO gap (ΔE = E_LUMO - E_HOMO) is a critical parameter. A small gap indicates that the molecule can be easily excited, suggesting higher chemical reactivity and lower kinetic stability. researchgate.net For 2,6-dimethylcyclohexanimine, analyzing the energies and spatial distributions of the HOMO and LUMO can predict where it is most likely to undergo nucleophilic or electrophilic attack.

Synthesis of Functionalized Derivatives and Their Research Applications

Building Blocks for Complex Organic Molecules

Cyclohexanimine, 2,6-dimethyl-, and its related amine, 2,6-dimethylcyclohexylamine (B1345578), are pivotal starting materials in organic synthesis. fluorochem.co.ukgoettingen-research-online.deenamine.netbldpharm.com Their utility stems from their ability to participate in a variety of chemical reactions to form more complex structures. For instance, 2,6-dimethylcyclohexanone (B152311), a precursor to the imine, can be used to synthesize 2,6-dimethyltropone, a key component for creating naturally occurring antiviral compounds. researchgate.net The synthesis involves a five-step process that includes the formation of a trimethylsilyl (B98337) enol ether, reaction with dichlorocarbene (B158193), and subsequent ring-opening and bromination steps, culminating in the formation of the desired tropone. researchgate.net

The versatility of these building blocks is further demonstrated by their use in the synthesis of various heterocyclic and carbocyclic compounds. For example, terminally modified derivatives can be cyclized to produce limonene (B3431351) with high selectivity. researchgate.net Furthermore, the reaction of these building blocks with other reagents can lead to the formation of seven-membered carbocyclic products and has been utilized in the synthesis of natural products like nezukone. researchgate.net

The table below summarizes key reactions and products derived from 2,6-dimethylcyclohexanone, highlighting its role as a foundational building block.

Starting MaterialKey TransformationProductSignificance
2,6-dimethylcyclohexan-1-oneFive-step synthesis including dichlorocarbene reaction and ring expansion2,6-dimethyltroponePrecursor for antiviral compounds
Terminally modified derivativesIodocyclizationLimoneneHigh yield and selectivity
(2Z) isomers of CH2=CR–CH2CH2CMe=CHCH2OHCyclizationSeven-membered carbocyclic productsAccess to complex ring systems
(2E)-3-isopropyl-2,6-heptadien-1-olFive-step synthesisNezukoneSynthesis of natural products

Chiral Derivatization and Stereoselective Synthesis Methodologies

Chiral derivatization is a critical technique in analytical chemistry for resolving enantiomers by converting them into diastereomers, which can then be distinguished using methods like NMR spectroscopy or chromatography. wikipedia.org Chiral derivatizing agents (CDAs) are essential for this process. wikipedia.org While specific examples detailing the use of Cyclohexanimine, 2,6-dimethyl- as a CDA are not prevalent in the provided search results, the principles of chiral derivatization are broadly applicable to amines. The process involves reacting the chiral amine with a chiral reagent to form diastereomeric derivatives, allowing for the determination of enantiomeric purity. wikipedia.org

Stereoselective synthesis, the ability to produce a specific stereoisomer of a product, is a cornerstone of modern organic chemistry. nih.govrptu.de Methodologies employing motifs similar to 2,6-dimethylcyclohexanimine are crucial for creating molecules with defined three-dimensional structures. For instance, the stereoselective synthesis of 2,6-disubstituted tetrahydropyrans and dihydropyrans has been extensively studied. beilstein-journals.org These methods often rely on Prins cyclization and can be highly stereoselective, affording specific isomers. beilstein-journals.org Similarly, gold-catalyzed SN2 glycosylation has been developed for the highly stereoselective synthesis of 2-azido-2-deoxyglycosides, demonstrating the precise control achievable in modern synthetic methods. escholarship.org

The development of stereoselective synthetic routes is often guided by detailed mechanistic studies and the use of advanced analytical techniques to confirm the relative configurations and conformations of the products. nih.gov

Precursors for Nitrogen-Containing Heterocycles (e.g., Piperidine, Azepane Derivatives)

Cyclohexanimine, 2,6-dimethyl- and its analogs are valuable precursors for the synthesis of nitrogen-containing heterocycles like piperidines and azepanes, which are prevalent in many biologically active compounds and pharmaceuticals. researchgate.net The synthesis of piperidine-2,6-dione derivatives, for example, has been a focus in the development of potential antipsychotic drugs. nih.gov These derivatives often exhibit multireceptor activity, targeting dopamine (B1211576) and serotonin (B10506) receptors. nih.gov

Azepanes, seven-membered nitrogen-containing rings, and their derivatives are also significant targets in medicinal chemistry due to their presence in various natural products and pharmaceutically relevant compounds. researchgate.net The synthesis of azepine derivatives can be achieved through various methods, including ring-expansion reactions. researchgate.net

The versatility of the 2,6-dimethylcyclohexane scaffold allows for its incorporation into a variety of heterocyclic systems, making it a key intermediate in the synthesis of diverse compound libraries for drug discovery and other applications. enamine.net

Intermediates in Agrochemical and Advanced Material Research

The utility of 2,6-dimethylcyclohexylamine, a closely related compound to the title imine, extends to the agrochemical industry, where it serves as an intermediate in the production of herbicides and fungicides. Research has shown that derivatives of this amine can be developed into selective herbicides, with the compound's structure allowing for modifications that enhance its efficacy against specific plant species. The synthesis of 4,6-dimethylpyrimidine (B31164) 2-thiosubstituted derivatives has also been explored, with preliminary biological screenings indicating a pronounced plant growth-stimulating activity. researchgate.net

In the realm of advanced materials research, building blocks like Cyclohexanimine, 2,6-dimethyl- contribute to the development of new materials with specific properties. sietjournals.coma-star.edu.sgopenaccessjournals.com The incorporation of such organic molecules can influence the structural and functional characteristics of polymers, nanoscale materials, and other advanced materials. sietjournals.coma-star.edu.sgopenaccessjournals.com While direct applications of Cyclohexanimine, 2,6-dimethyl- in advanced materials are not extensively detailed, the broader class of organic building blocks is fundamental to this field. fluorochem.co.ukbldpharm.com

Development of Novel Synthetic Methodologies Employing 2,6-Dimethylcyclohexanimine Motifs

Furthermore, research into the synthesis of various derivatives, such as those of 2-thiohydantoin, highlights the ongoing efforts to expand the chemical space accessible from such building blocks. bibliotekanauki.pl These synthetic efforts often lead to the discovery of new reactions and the optimization of existing ones, contributing to the broader field of organic synthesis. The development of synthetic routes to complex molecules like dispiro-oxindolopyrrolizidines often involves the use of related heterocyclic building blocks and detailed mechanistic studies to understand the reaction pathways. mdpi.com

The continuous exploration of new synthetic methods involving these motifs is crucial for advancing various areas of chemistry, from medicinal chemistry to materials science.

Q & A

Q. What are the common synthetic routes for preparing 2,6-dimethylcyclohexanamine, and how do reaction conditions influence yield and stereochemistry?

  • Methodological Answer : A typical approach involves reductive amination of 2,6-dimethylcyclohexanone using ammonia and hydrogen gas in the presence of a catalyst (e.g., Raney nickel). Alternative methods include alkylation of cyclohexanamine derivatives with methyl halides under basic conditions. Reaction parameters such as temperature (optimized at 60–80°C), solvent polarity, and catalyst loading significantly affect yield and the cis/trans isomer ratio. For example, polar aprotic solvents like DMF may favor trans-isomer formation due to steric effects .

Q. Which analytical techniques are most reliable for confirming the structure and purity of 2,6-dimethylcyclohexanamine?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation, with characteristic signals for methyl groups at δ ~1.0–1.2 ppm and amine protons at δ ~1.5–2.0 ppm. Fourier Transform Infrared (FTIR) spectroscopy can validate the presence of NH stretching (~3350 cm⁻¹). Purity is assessed via Thin-Layer Chromatography (TLC) using a solvent system of ethyl acetate/methanol/ammonia/cyclohexane (6:2:1:1) and iodine vapor visualization, where impurities must not exceed 1% intensity compared to the standard .

Q. How can researchers assess the stability of 2,6-dimethylcyclohexanamine under varying storage conditions?

  • Methodological Answer : Accelerated stability studies under ICH guidelines (e.g., 40°C/75% relative humidity for 6 months) are recommended. Monitor degradation via Gas Chromatography-Mass Spectrometry (GC-MS) to detect oxidation byproducts (e.g., cyclohexanone derivatives). Store the compound in amber glass under inert gas (argon/nitrogen) at –20°C to minimize amine oxidation and moisture absorption .

Advanced Research Questions

Q. What mechanistic insights explain the stereoselectivity of 2,6-dimethylcyclohexanamine in catalytic reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations reveal that steric hindrance from the 2,6-dimethyl groups directs regioselectivity in Pd-catalyzed C–H activation. For example, in lactonization reactions, the bulky substituents favor axial coordination to the palladium center, promoting a stepwise SN2 mechanism over concerted pathways. Solvent effects (e.g., water content) further modulate transition-state energetics .

Q. How do structural modifications of 2,6-dimethylcyclohexanamine impact its reactivity in asymmetric synthesis?

  • Methodological Answer : Introducing chiral auxiliaries (e.g., (R)-BINOL) or employing enantioselective catalysts (e.g., Ru-PHOX complexes) can enhance stereocontrol. For instance, N-alkylation with chiral electrophiles generates diastereomeric intermediates separable via chiral HPLC. X-ray crystallography and Circular Dichroism (CD) spectroscopy validate absolute configurations .

Q. What experimental strategies resolve contradictions in reported catalytic activity data for 2,6-dimethylcyclohexanamine derivatives?

  • Methodological Answer : Cross-validate reaction conditions (e.g., substrate ratios, catalyst preactivation time) using Design of Experiments (DoE). For example, discrepancies in hydrogenation yields may arise from trace metal impurities; inductively coupled plasma mass spectrometry (ICP-MS) can identify contaminants. Reproduce studies under strictly anhydrous conditions to isolate moisture-sensitive variables .

Q. How can researchers interpret conflicting spectroscopic data for 2,6-dimethylcyclohexanamine isomers?

  • Methodological Answer : Dynamic NMR experiments at variable temperatures (e.g., –40°C to 25°C) can resolve overlapping signals caused by rapid chair flipping in cyclohexane rings. For cis/trans isomers, Nuclear Overhauser Effect (NOE) spectroscopy identifies spatial proximity between methyl and amine groups, distinguishing axial vs. equatorial orientations .

Q. What safety protocols are critical when handling air-sensitive derivatives of 2,6-dimethylcyclohexanamine?

  • Methodological Answer : Use Schlenk-line techniques for moisture-sensitive reactions. Equip fume hoods with oxygen sensors and conduct reactions under nitrogen/argon. For amine hydrochloride salts, avoid mixing with strong oxidizers (e.g., peroxides). Emergency protocols include immediate neutralization of spills with 5% acetic acid and PPE compliance (gloves, goggles, respirators) .

Q. How do computational models predict the solvation behavior of 2,6-dimethylcyclohexanamine in polar vs. nonpolar solvents?

  • Methodological Answer : Molecular Dynamics (MD) simulations using AMBER or CHARMM force fields reveal preferential solvation in polar solvents (e.g., water) due to hydrogen bonding with the amine group. In nonpolar solvents (e.g., hexane), hydrophobic interactions dominate, leading to self-aggregation. Solvent-accessible surface area (SASA) calculations quantify these effects .

Q. What role does 2,6-dimethylcyclohexanamine play in modulating enzyme inhibition kinetics?

  • Methodological Answer :
    As a cyclohexylamine analog, it competitively inhibits monoamine oxidase (MAO) by mimicking the substrate’s hydrophobic binding pocket. Surface Plasmon Resonance (SPR) assays determine inhibition constants (Kᵢ), while stopped-flow kinetics reveal pH-dependent binding rates. Mutagenesis studies (e.g., Ala-scanning) identify key residues for affinity optimization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.